molecular formula C7H11Br B2833557 7-Bromohept-1-yne CAS No. 81216-14-0

7-Bromohept-1-yne

Cat. No.: B2833557
CAS No.: 81216-14-0
M. Wt: 175.069
InChI Key: SCHBMYWHADQVBE-UHFFFAOYSA-N
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Description

7-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br. It is characterized by the presence of a bromine atom attached to the seventh carbon of a hept-1-yne chain. This compound is a pale yellow to light yellow oil and is used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromohept-1-yne can be synthesized through various methods. One common approach involves the bromination of hept-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at low temperatures to control the addition of bromine to the terminal alkyne, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromohept-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromohept-1-yne is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: Researchers use this compound to study enzyme mechanisms and to develop enzyme inhibitors.

    Medicinal Chemistry: It is employed in the design and synthesis of potential therapeutic agents

Mechanism of Action

The mechanism of action of 7-Bromohept-1-yne involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups into the hept-1-yne chain. The triple bond in the molecule provides a site for addition reactions, enabling the formation of diverse chemical structures. These reactions are facilitated by the molecular targets and pathways involved, such as nucleophilic attack on the carbon-bromine bond or electrophilic addition to the triple bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromine atom and a triple bond in its structure. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

7-bromohept-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHBMYWHADQVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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